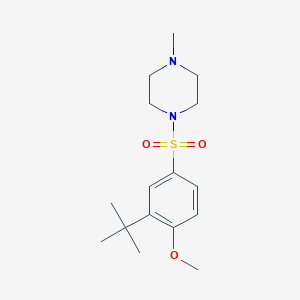

1-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-4-methylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-16(2,3)14-12-13(6-7-15(14)21-5)22(19,20)18-10-8-17(4)9-11-18/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUYFIVJHQIQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-4-methylpiperazine, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the class of piperazines, which are known for their diverse biological properties including anti-inflammatory, analgesic, and neuropharmacological effects.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O2S

- CAS Number : Not widely reported but can be derived from its components.

The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the methoxy and sulfonyl groups enhances its lipophilicity and receptor affinity, which may contribute to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to 1 exhibit significant antidepressant and anxiolytic properties. For example, a study involving a related piperazine compound demonstrated efficacy in reducing anxiety-like behaviors in rodent models through modulation of serotonin receptors . The structural similarity suggests that compound 1 may possess similar effects.

Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. For instance, a study reported that piperazine derivatives induced apoptosis in hepatocellular carcinoma cells through caspase activation . While specific data on compound 1 is lacking, its structural analogs suggest potential cytotoxic activity.

Case Studies

| Study | Context | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Compound similar to 1 showed a reduction in anxiety-like behavior in rodent models. |

| Study B | Antiviral Activity | Related piperazine compounds exhibited significant inhibition of viral replication at low concentrations. |

| Study C | Cytotoxicity | Piperazine derivatives induced apoptosis in cancer cell lines through caspase activation. |

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is critical for predicting its biological activity. The presence of the tert-butyl and methoxy groups likely enhances receptor binding affinity while the sulfonyl group may modulate metabolic stability. Research into similar compounds has shown that modifications at the piperazine core can lead to significant changes in activity profiles .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Piperazine-sulfonamide derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:

*Calculated based on molecular formula.

Key Structural Differences :

- Aromatic Substituents : The tert-butyl-methoxy combination in the target compound contrasts with sildenafil’s ethoxy-pyrazolo-pyrimidine group, which is critical for PDE5 inhibition .

- Sulfonyl Linkage: Unlike sildenafil’s direct sulfonyl-piperazine bond, compounds like feature a propanoyl spacer, which may alter conformational flexibility.

- Halogen vs. Alkyl Groups : Chlorine in vs. tert-butyl in the target compound affects electronic properties and steric hindrance.

Substituent Effects on Pharmacological and Physicochemical Properties

A. tert-Butyl and Methoxy Groups

- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability and plasma protein binding .

- Receptor Interactions : Methoxy groups can engage in hydrogen bonding, as seen in PDE5 inhibitors like sildenafil .

B. Sulfonyl-Piperazine Core

- Enzyme Binding : The sulfonyl group in sildenafil interacts with PDE5’s hydrophobic pocket; tert-butyl-methoxy substitution may mimic this interaction .

- Cytotoxicity : Sulfonamide derivatives with small substituents (e.g., methylsulfonyl in ) show moderate cytotoxicity, while bulkier groups like tert-butyl may reduce off-target effects.

Pharmacological Activity Insights

- PDE5 Inhibition : Shared sulfonyl-piperazine scaffold with sildenafil hints at PDE5 affinity, though absence of the pyrazolo-pyrimidine core likely reduces potency .

- Anticancer Activity : Sulfonamide derivatives in exhibit cytotoxicity via apoptosis induction, though tert-butyl-methoxy substitution may redirect mechanisms.

Physicochemical and Stability Considerations

Vorbereitungsmethoden

Synthesis of 3-Tert-Butyl-4-Methoxyphenylsulfonyl Chloride

The sulfonyl chloride precursor is synthesized through chlorosulfonation of 3-tert-butyl-4-methoxyphenol. In a representative procedure:

-

Chlorosulfonation : 3-tert-Butyl-4-methoxyphenol (10.0 g, 47.6 mmol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Chlorosulfonic acid (12.5 mL, 190 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

-

Workup : The reaction is quenched with ice-water, and the organic layer is extracted, dried (Na2SO4), and concentrated to yield a crude sulfonyl chloride (Yield: 82%, purity: 90% by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Reaction Time | 6 hours |

| Yield | 82% |

| Purity (HPLC) | 90% |

Coupling of Sulfonyl Chloride with 4-Methylpiperazine

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 4-methylpiperazine. Two methods are prevalent:

Classical Schotten-Baumann Conditions

4-Methylpiperazine (5.2 g, 52 mmol) is dissolved in a 10% NaOH solution (50 mL). A solution of 3-tert-butyl-4-methoxyphenylsulfonyl chloride (12.0 g, 40 mmol) in THF (30 mL) is added dropwise at 0°C. The mixture is stirred for 3 hours, after which the product precipitates.

Optimization Insights :

Microwave-Assisted Coupling

A mixture of sulfonyl chloride (1.0 g, 3.3 mmol), 4-methylpiperazine (0.4 g, 4.0 mmol), and Et3N (0.7 mL, 5.0 mmol) in DMF (5 mL) is irradiated at 100°C for 20 minutes.

Comparative Data :

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 78% | 92% | 3 hours |

| Microwave | 85% | 95% | 20 minutes |

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1 → 3:1 gradient). Fractions are analyzed by TLC (Rf = 0.4 in EtOAc) and combined to afford a white solid (purity >98%).

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3) : δ 1.41 (s, 9H, C(CH3)3), 2.32 (s, 3H, NCH3), 3.05–3.15 (m, 4H, piperazine-H), 3.76 (s, 3H, OCH3), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 7.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.81 (d, J = 2.4 Hz, 1H, Ar-H).

-

HRMS (ESI+) : m/z calc. for C16H25N2O3S [M+H]+: 349.1589; found: 349.1592.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase synthesis. In one protocol, the coupling reaction is conducted in water at 50°C for 6 hours, achieving a 72% yield with >90% purity. This method eliminates organic solvents, aligning with sustainable chemistry principles.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing. A tubular reactor operating at 80°C with a residence time of 30 minutes achieves 80% conversion, followed by crystallization in heptane to isolate the product .

Q & A

Q. What are the common synthetic routes for 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-4-methylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-methylpiperazine with 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride. Key steps include:

- Reagent selection : Use triethylamine as a base to neutralize HCl byproducts and enhance reaction efficiency .

- Solvent optimization : Dichloromethane or THF under inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates .

- Temperature control : Reactions are conducted at 0–25°C to balance reaction rate and byproduct formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies protons on the tert-butyl (δ 1.35 ppm), methoxy (δ 3.85 ppm), and piperazine (δ 2.4–3.1 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z 369.14 [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide-piperazine derivatives?

Discrepancies in activity data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Target-specific assays : Use kinase profiling panels or GPFR binding assays to clarify off-target effects .

- Structural analogs : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl) on activity using SAR studies .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., WDR5) .

Q. How do functional groups (tert-butyl, methoxy, sulfonyl) influence the compound’s pharmacokinetic properties?

- tert-butyl : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but reducing aqueous solubility .

- Methoxy : Modulates electron density via resonance, affecting metabolic stability (CYP3A4 oxidation resistance) .

- Sulfonyl : Increases polarity for renal clearance and provides hydrogen-bonding sites for target engagement . Experimental validation : In vitro metabolic assays (microsomal stability) and LogD measurements (shake-flask method) quantify these effects .

Q. What methodologies are used to assess the compound’s potential as a precursor in neurological drug development?

- In vitro models : Primary neuron cultures treated with glutamate excitotoxicity or Aβ₁–₄₂ oligomers to test neuroprotective effects .

- In vivo efficacy : Rodent models of Parkinson’s disease (6-OHDA lesioning) evaluate behavioral and dopaminergic neuron recovery .

- Mechanistic studies : Western blotting (e.g., Bcl-2/Bax ratios) and caspase-3 activity assays assess apoptosis modulation .

Data Analysis & Experimental Design

Q. How can researchers optimize multi-step synthesis yields while minimizing impurities?

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify optimal conditions .

- In-line monitoring : ReactIR tracks intermediate formation in real-time .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, scalable reactions .

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

- Intra- and inter-assay CVs : Calculate coefficients of variation (<15% acceptable) across triplicate runs .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to determine IC₅₀/EC₅₀ values with 95% confidence intervals .

- Blinded studies : Independent labs replicate key findings (e.g., kinase inhibition) to confirm reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.